5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid

Vue d'ensemble

Description

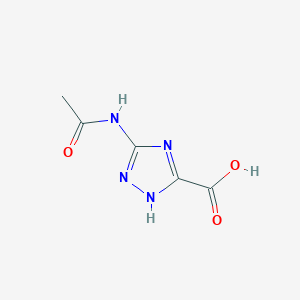

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of an acetamido group and a carboxylic acid group attached to a 1,2,4-triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones under thermal conditions. The reaction conditions often require temperatures exceeding 140°C to achieve the desired cyclization . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to produce methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C5H6N4O3

- Molecular Weight : 170.126 g/mol

- IUPAC Name : 5-acetamido-1H-1,2,4-triazole-3-carboxylic acid

The compound features a triazole ring with an acetamido group at the 5-position and a carboxylic acid group at the 3-position. This unique structure contributes to its reactivity and biological activity.

Pharmaceutical Applications

Antiviral and Antifungal Properties

Research indicates that this compound exhibits potential as an antiviral agent. Its structural similarities to other triazole derivatives allow it to inhibit viral replication mechanisms. Studies have shown that it may interact with RNA polymerases or DNA-dependent enzymes in viral pathogens, thus providing a basis for its use in antiviral therapies.

In addition to antiviral properties, the compound has demonstrated antifungal activity. It may serve as an inhibitor of specific enzymes involved in fungal metabolism, making it a candidate for developing antifungal medications .

Pharmaceutical Intermediate

The compound is also explored as a pharmaceutical intermediate in synthesizing various drugs. Its functional groups facilitate further chemical modifications that enhance its therapeutic potential.

Agricultural Applications

Agricultural Chemicals

This compound is being investigated for use in agricultural chemicals. Its biological activity suggests potential applications as a fungicide or herbicide, targeting specific plant pathogens or pests. Ongoing research aims to optimize its efficacy and safety for agricultural use .

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of triazole derivatives demonstrated that compounds similar to this compound effectively inhibited viral replication in vitro. The results indicated a significant reduction in viral load when tested against common viral pathogens.

Case Study 2: Agricultural Efficacy

Field trials assessing the efficacy of 5-acetamido derivatives as fungicides revealed promising results against specific fungal diseases affecting crops. The compound's application resulted in improved crop yields and reduced incidence of fungal infections.

Mécanisme D'action

The mechanism of action of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the triazole ring, which can form stable complexes with metal ions and other biomolecules . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: This compound is a methyl ester derivative of the triazole carboxylic acid and is used in similar research applications.

Methyl-1H-1,2,4-triazole-3-carboxylate: Another derivative used as a precursor for nucleoside analogues.

Uniqueness

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Activité Biologique

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 199291-95-7) is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its triazole ring and carboxylic acid functional group. Its molecular formula is C5H6N4O3, and it has a molecular weight of 158.13 g/mol. The compound is soluble in polar solvents, which enhances its bioavailability.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antiviral Activity : Research indicates that this compound has potential antiviral properties. It has been shown to inhibit viral replication in vitro, suggesting its use in treating viral infections.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity. Studies using DPPH and ABTS assays reveal that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress .

- Antimicrobial Activity : It has been evaluated for antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against these microorganisms .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and bacterial metabolism. For example, it has been suggested that triazole derivatives can interfere with the activity of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in neurodegenerative diseases .

- Cellular Interaction : It interacts with cellular proteins and pathways that regulate inflammation and oxidative stress responses. This interaction may lead to reduced production of pro-inflammatory cytokines and other mediators .

Study 1: Antiviral Efficacy

In a study assessing the antiviral potential of this compound against influenza virus strains, the compound exhibited significant inhibition of viral replication at concentrations as low as 10 µM. The mechanism was linked to the disruption of viral RNA synthesis.

Study 2: Antioxidant Activity

A comparative analysis of antioxidant activities revealed that this compound had an IC50 value of 0.397 µM in the ABTS assay, comparable to standard antioxidants like ascorbic acid (IC50 = 0.87 µM). This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral, Antioxidant | 0.397 (ABTS) | Effective against viral replication |

| Triazole Derivative A | AChE Inhibitor | 0.23 | More potent than donepezil |

| Triazole Derivative B | Antimicrobial | 0.48 | Broad-spectrum activity |

Propriétés

IUPAC Name |

3-acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-2(10)6-5-7-3(4(11)12)8-9-5/h1H3,(H,11,12)(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESXJZMXVQJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406388 | |

| Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199291-95-7 | |

| Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.